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Compound of Interest

Compound Name:
2-(2-Chloro-4-

methoxyphenyl)ethan-1-amine

CAS No.: 67932-57-4

Cat. No.: B3278507 Get Quote

Executive Summary
Halogenated phenylethylamines (e.g., 2C-B, 2C-I, DOI) represent a distinct class of

serotonergic ligands where a halogen atom (Cl, Br, I) at the 4-position of the phenyl ring

dramatically enhances affinity for 5-HT2 receptor subtypes compared to their non-halogenated

congeners. This guide dissects the molecular mechanisms driving this affinity, compares their

performance against standard non-halogenated alternatives (e.g., Mescaline, 2C-H), and

provides validated protocols for characterization.

Key Insight: The 4-position halogen acts as a hydrophobic anchor, engaging specific residues

(e.g., Phe339/340) in the 5-HT2A receptor's orthosteric binding pocket, often converting partial

agonists into potent full agonists or high-affinity partial agonists.

Structural Activity Relationship (SAR) & Mechanism
The core scaffold of these compounds is 2,5-dimethoxyphenethylamine. The addition of a

halogen at the para (4) position is the critical determinant of potency.

The Halogen Effect[2]
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Electronic Effects: Halogens are electron-withdrawing (inductive effect) but electron-donating

(resonance). However, in the context of 5-HT2A binding, the lipophilicity and atomic radius

correlate most strongly with affinity.

Steric Fit: The binding pocket at the 5-HT2A receptor accommodates the bulk of Iodine >

Bromine > Chlorine.

Potency Rank Order: I > Br > Cl > H.

Visualization: SAR Logic Flow
The following diagram illustrates the structural logic governing receptor interaction.
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Caption: SAR logic flow demonstrating how 4-position halogenation drives hydrophobic

interactions and increases receptor affinity.

Comparative Target Profiling
The following data synthesizes binding affinities (

) and functional potencies (
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) from key comparative studies (Rickli et al., 2015; Eshleman et al., 2014).

Primary Target: 5-HT2A Receptor
The 5-HT2A receptor is the primary mediator of the psychedelic effects associated with these

compounds.

Compound
Substituent
(R4)

Class

5-HT2A
Affinity (

, nM)

Functional
Potency (

, nM)

Efficacy (

relative to
5-HT)

25I-NBOMe Iodine
N-Benzyl

PEA
0.04 0.2

~90% (Full

Agonist)

DOI Iodine Amphetamine 0.7 2.5
~80% (High

Partial)

2C-I Iodine
Phenethylami

ne
1.5 14

~60%

(Partial)

2C-B Bromine
Phenethylami

ne
2.4 18

~50%

(Partial)

2C-C Chlorine
Phenethylami

ne
15 45

~40%

(Partial)

Mescaline
3,4,5-

Trimethoxy
Standard 350 2,000

~100% (Full

Agonist*)

2C-H Hydrogen Control >1,000 >5,000 Negligible

Note: Lower

indicates higher affinity. NBOMe derivatives show sub-nanomolar affinity, significantly
outperforming standard 2C compounds.[2]

Selectivity Profile (5-HT2A vs. 5-HT2C vs. 5-HT1A)
Selectivity is crucial for understanding side-effect profiles.
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5-HT2C: Most halogenated PEAs are non-selective between 2A and 2C. 5-HT2C activation

contributes to anorectic effects and anxiety.

5-HT1A: Halogenated PEAs generally lack significant 5-HT1A affinity, unlike tryptamines

(e.g., Psilocybin/LSD), which often bind 5-HT1A.

Off-Target Transporter Interactions
Unlike non-hallucinogenic amphetamines (e.g., MDMA), halogenated PEAs generally show low

affinity for monoamine transporters.

Target 2C-B / 2C-I MDMA (Reference) Implication

SERT nM nM

Low risk of serotonin

syndrome via release

mechanism.

DAT nM nM

Low abuse potential

via dopaminergic

reward pathways.

NET Weak Inhibition Potent Releaser

Reduced

sympathomimetic

toxicity compared to

MDMA.

Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol A: Radioligand Binding Assay (5-HT2A)
Objective: Determine

values for novel halogenated PEAs. Standard: Competition binding using

-Ketanserin (Antagonist) or

-DOI (Agonist).
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Step-by-Step Workflow:

Membrane Preparation:

Use HEK293 cells stably expressing human 5-HT2A receptors.

Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

Centrifuge at 40,000 x g for 20 min; resuspend pellet.

Assay Setup (96-well plate):

Total Binding: 150 µL Membrane + 50 µL Radioligand (

nM

-Ketanserin).

Non-Specific Binding (NSB): Add 50 µL Methysergide (

µM final) to define background.

Test Compound: Add 50 µL of halogenated PEA (concentration range

to

M).

Incubation:

Incubate for 60 minutes at 25°C (equilibrium).

Termination:

Rapid vacuum filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine

(reduces filter binding).

Wash 3x with ice-cold buffer.

Validation Check:
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Specific Binding must be >85% of Total Binding.

Hill Slope should be near 1.0 for competitive binding.

Protocol B: Functional Calcium Flux Assay
Objective: Determine agonist potency (

) and efficacy (

). Mechanism: 5-HT2A couples to

, activating Phospholipase C (PLC) and releasing intracellular

.

Step-by-Step Workflow:

Cell Seeding:

Seed CHO-K1 cells expressing h5-HT2A into black-walled 96-well plates (24h prior).

Dye Loading:

Incubate cells with Calcium-4 or Fluo-4 AM dye for 45 min at 37°C.

Critical: Include Probenecid (2.5 mM) to prevent dye leakage.

Baseline Measurement:

Measure fluorescence (Ex 485nm / Em 525nm) for 10 seconds to establish baseline (

).

Agonist Injection:

Inject test compound automatically.

Record fluorescence for 60-90 seconds (

).
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Data Normalization:

Calculate Response =

.

Normalize to Serotonin (5-HT)

(defined as 100%).

Visualization: Signaling Pathway
The following diagram details the

signaling cascade activated by these compounds.
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Caption: Gq-mediated signaling pathway utilized in functional calcium flux assays to measure

agonist efficacy.
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[https://www.benchchem.com/product/b3278507#biological-targets-of-halogenated-
phenylethylamines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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